2-Methyl-1-(oxiran-2-yl)propan-2-ol 2-Methyl-1-(oxiran-2-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 32932-25-5
VCID: VC7075742
InChI: InChI=1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3
SMILES: CC(C)(CC1CO1)O
Molecular Formula: C6H12O2
Molecular Weight: 116.16

2-Methyl-1-(oxiran-2-yl)propan-2-ol

CAS No.: 32932-25-5

Cat. No.: VC7075742

Molecular Formula: C6H12O2

Molecular Weight: 116.16

* For research use only. Not for human or veterinary use.

2-Methyl-1-(oxiran-2-yl)propan-2-ol - 32932-25-5

Specification

CAS No. 32932-25-5
Molecular Formula C6H12O2
Molecular Weight 116.16
IUPAC Name 2-methyl-1-(oxiran-2-yl)propan-2-ol
Standard InChI InChI=1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3
Standard InChI Key JPFWEKMZRADUPG-UHFFFAOYSA-N
SMILES CC(C)(CC1CO1)O

Introduction

Chemical Identity and Structural Features

2-Methyl-1-(oxiran-2-yl)propan-2-ol belongs to the class of epoxide-containing alcohols. Its molecular formula is C7H15NO\text{C}_7\text{H}_{15}\text{NO}, with a molecular weight of 129.2 g/mol . The compound features a tertiary alcohol group (-C(OH)(CH3)2\text{-C(OH)(CH}_3)_2) and an oxirane (epoxide) ring, contributing to its reactivity and solubility profile.

Table 1: Key Chemical Data

PropertyValueSource
CAS Number13080-65-4
Molecular FormulaC7H15NO\text{C}_7\text{H}_{15}\text{NO}
Molecular Weight129.2 g/mol
Exact Mass129.115 Da
Topological Polar Surface Area (TPSA)24.56 Ų
LogP (Partition Coefficient)1.16
Hazard CodesF+ (Highly Flammable)

The compound’s stereochemistry is critical, as epoxide ring-opening reactions are often stereospecific. The presence of both hydrophilic (epoxide, alcohol) and hydrophobic (tert-butyl) groups enables diverse reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-methyl-1-(oxiran-2-yl)propan-2-ol typically involves epoxidation or nucleophilic substitution strategies. One plausible route is the reaction of tert-butylamine with epichlorohydrin, followed by hydrolysis:

tert-butylamine+epichlorohydrinIntermediateH2O2-Methyl-1-(oxiran-2-yl)propan-2-ol\text{tert-butylamine} + \text{epichlorohydrin} \rightarrow \text{Intermediate} \xrightarrow{\text{H}_2\text{O}} \text{2-Methyl-1-(oxiran-2-yl)propan-2-ol}

This method aligns with protocols described for analogous epoxide-containing amines . Patents disclose the use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases such as N-methylmorpholine in multi-step syntheses . For instance, lithium hydroxide-mediated hydrolysis in dichloromethane/water systems is a common step to isolate intermediates .

Purification and Characterization

Purification often employs column chromatography with ethyl acetate/cyclohexane eluents . Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirms epoxide proton signals (δ 3.5–4.0 ppm) and tert-butyl group (δ 1.2 ppm).

  • Mass Spectrometry: Matches the exact mass of 129.115 Da .

Physicochemical Properties

Solubility and Stability

Epoxide+H2OH+ or OHDiol\text{Epoxide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Diol}

Storage recommendations include inert atmospheres (N2_2/Ar) and temperatures below –20°C to prevent hydrolysis .

Thermal Properties

Data on melting/boiling points remain unreported, but analogous epoxides typically have boiling points between 120–180°C. The F+ hazard code mandates handling in explosion-proof environments .

Reactivity and Functionalization

Epoxide Ring-Opening

The epoxide group undergoes nucleophilic attacks, enabling:

  • Acid-Catalyzed Hydrolysis: Forms vicinal diols.

  • Amine Reactions: Produces β-amino alcohols, useful in drug synthesis .

Alcohol Functionalization

The tertiary alcohol can be oxidized to ketones or esterified. For example, reaction with acetic anhydride yields:

2-Methyl-1-(oxiran-2-yl)propan-2-ol+(CH3CO)2OAcetylated Derivative\text{2-Methyl-1-(oxiran-2-yl)propan-2-ol} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetylated Derivative}

Applications in Pharmaceutical Synthesis

2-Methyl-1-(oxiran-2-yl)propan-2-ol serves as a building block in multi-step syntheses. A patent (WO2016170544A1) describes its structural analogs as intermediates in anticancer agents . Key applications include:

  • Peptide Coupling: Utilized in morpholinoacetamido-containing compounds .

  • Stereochemical Control: The epoxide’s chirality directs stereoselective reactions in complex molecules .

ParameterRecommendation
FlammabilityAvoid open flames; store in flammable cabinets
ReactivityIncompatible with strong acids/bases
Personal Protective Equipment (PPE)Gloves (nitrile), goggles, lab coat

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